N-p-Tolyl-guanidine

Descripción general

Descripción

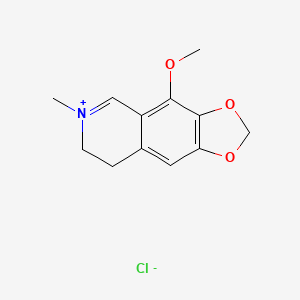

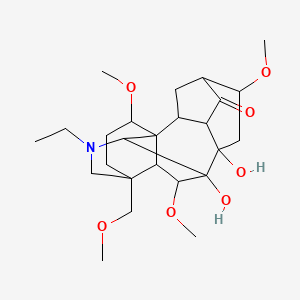

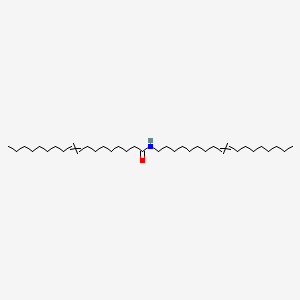

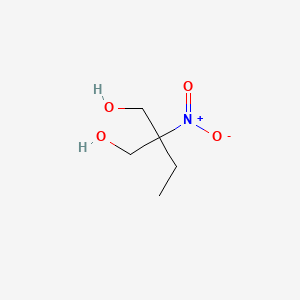

N-p-Tolyl-guanidine (N-p-TG) is an organic compound that belongs to the family of guanidines. It is a colorless solid with a molecular weight of 170.2 g/mol and a melting point of 81-83 °C. N-p-TG is used as a reagent in organic synthesis and is a versatile intermediate for the preparation of various organic compounds. It has also been studied for its potential use in medicinal and biochemical applications, such as in the synthesis of drugs and in the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Organic Chemistry and Pharmaceutical Sciences .

Summary of the Application

The guanidine derivative N-p-Tolyl-guanidine has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .

Methods of Application or Experimental Procedures

The structure of the product was confirmed by 1H and 13C-NMR, infrared spectroscopy, and elemental analysis .

Results or Outcomes

The guanidine scaffold is present in a number of naturally occurring compounds with a broad range of biological activities. The guanidine frame is utilized in clinically used marketed drugs .

2. Copper Corrosion Inhibitor

Specific Scientific Field

This application falls under the field of Materials Science and Chemical Engineering .

Summary of the Application

N,N′‑di‑o‑tolyl guanidine (DTG) has been synthesized and used as an excellent inhibitor for delaying copper (Cu) corrosion .

Methods of Application or Experimental Procedures

The performance of DTG as a copper corrosion inhibitor was investigated via electrochemical measurements, including PDP, EFM, and EIS spectroscopy .

Results or Outcomes

The experimental data indicated that DTG has an efficient inhibiting effect on the corrosion of Cu in acidic media. The DTG was adsorbed onto the Cu surface via chemical adsorption and followed the Langmuir route .

3. Synthesis of Diverse Guanidines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

N-p-Tolyl-guanidine has been used in a one-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines .

Methods of Application or Experimental Procedures

This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

Results or Outcomes

The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .

4. Medical Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Guanidine is present in several clinically used marketed drugs . For instance, guanidine is present in streptomycin and was recently developed for the treatment of influenza neuraminidase inhibitors-zanamivir, peramivir .

Methods of Application or Experimental Procedures

The use of debrisoquine, guanethidine, guanabenz, and guanadrel in the treatment of hypertension is well established .

Results or Outcomes

Other examples of medically used guanidine derivatives include the histamine receptor antagonists cimetidine and famotidine, which are frequently used in the treatment of heartburn and peptic ulcers .

5. Quantum Chemical Calculations

Specific Scientific Field

This application falls under the field of Quantum Chemistry .

Summary of the Application

To obtain better insight into the structure of the guanidine derivative in polar solvent (DMSO), quantum chemical calculations using density functional (B3LYP/6.31G*) for two possible tautomers of the title guanidine derivative have been performed .

Methods of Application or Experimental Procedures

The structure of the product was confirmed by 1H and 13C-NMR, infrared spectroscopy, and elemental analysis .

Results or Outcomes

The quantum chemical calculations provided a better understanding of the structure of the guanidine derivative in polar solvent (DMSO) .

6. Synthesis of Heterocycles

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

N-p-Tolyl-guanidine has been used in the synthesis of heterocycles . Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Methods of Application or Experimental Procedures

The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides, or utilizes thioureas (usually bearing electron-withdrawing substituents) in conjunction with thiophilic metal salts .

Results or Outcomes

The synthesis of heterocycles using N-p-Tolyl-guanidine has been successful, providing a new method for the synthesis of these important compounds .

Propiedades

IUPAC Name |

2-(4-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQYVFHRKFDVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328324 | |

| Record name | N-p-Tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-p-Tolyl-guanidine | |

CAS RN |

54015-04-2 | |

| Record name | N-p-Tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)